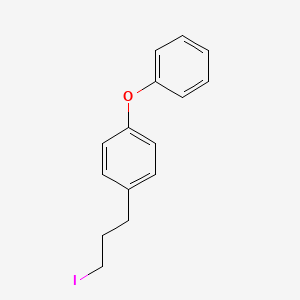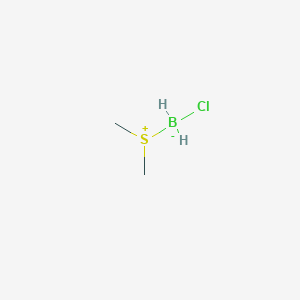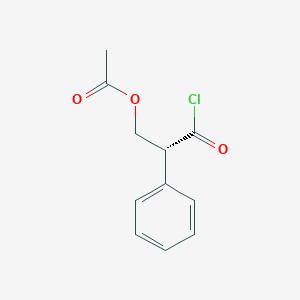
1-(3-iodopropyl)-4-phenoxyBenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodopropyl)-4-phenoxyBenzene is an organic compound that features an iodopropyl group attached to a phenoxybenzene core
Preparation Methods
The synthesis of 1-(3-iodopropyl)-4-phenoxyBenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-phenoxybenzaldehyde and 1,3-diiodopropane.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(3-Iodopropyl)-4-phenoxyBenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxybenzene core can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Scientific Research Applications
1-(3-Iodopropyl)-4-phenoxyBenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug candidates.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(3-iodopropyl)-4-phenoxyBenzene involves its ability to undergo nucleophilic substitution reactions. The iodine atom in the iodopropyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparison with Similar Compounds
1-(3-Iodopropyl)-4-phenoxyBenzene can be compared with similar compounds such as:
1-(3-Iodopropyl)-4-methylquinolin-1-ium Iodide: This compound is used as an intermediate in the synthesis of fluorescent dyes.
1-(3-Iodopropyl)-4-(trifluoromethoxy)benzene: This compound features a trifluoromethoxy group, which imparts different chemical properties compared to the phenoxy group.
Properties
CAS No. |
142523-68-0 |
|---|---|
Molecular Formula |
C15H15IO |
Molecular Weight |
338.18 g/mol |
IUPAC Name |
1-(3-iodopropyl)-4-phenoxybenzene |
InChI |
InChI=1S/C15H15IO/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |
InChI Key |
RRGXEYJEXRUSMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)

![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)








![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)


